2-Hexynoic acid
Overview
Description
2-Hexynoic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from related compounds discussed in the research. It is an unsaturated fatty acid with a triple bond, which is a characteristic feature of the alkyne group. The compound is related to other hydroxy acids and acetylenic acids that have been studied for various properties and applications.
Synthesis Analysis
The synthesis of related acetylenic acids has been described in the literature. For instance, the synthesis of L-2-amino-4-hexynoic acid and its derivatives has been reported, which can serve as precursors for the preparation of labeled peptides . Another synthesis involves the reaction of 1,4-dichloro-2-butyne with potassium phthalimide, followed by condensation with ethyl acetamidomalonate to yield 2,6-diamino-4-hexynoic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-hexynoic acid.
Molecular Structure Analysis
The molecular structure of 2-hexynoic acid would consist of a six-carbon chain with a carboxylic acid group at one end and a triple bond between the second and third carbons. The presence of the triple bond would significantly affect the molecule's reactivity and physical properties. The structure is related to other compounds such as 2-hydroxy acids, which have been found in various natural sources, including microalgae .
Chemical Reactions Analysis
Acetylenic acids like 2-hexynoic acid can undergo a variety of chemical reactions due to the presence of the reactive triple bond. For example, 4-amino-5-hexynoic acid has been shown to inhibit tetrapyrrole biosynthesis in plants, indicating that acetylenic acids can participate in biological processes . The triple bond can also be involved in reactions such as hydrogenation, as seen in the separation and characterization of threo- and erythro-2-amino-3-hydroxyhex-4-ynoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hexynoic acid would be influenced by its alkyne group and carboxylic acid functionality. The compound is likely to be relatively acidic and may have limited solubility in water due to the hydrophobic nature of the carbon chain. The presence of the triple bond could also confer a degree of rigidity to the molecule, affecting its interactions with other molecules. While the exact properties of 2-hexynoic acid are not discussed in the provided papers, related compounds such as 2-hydroxy acids have been analyzed for their distribution patterns and concentrations in algal samples , which could provide a comparative basis for understanding the properties of 2-hexynoic acid.
Scientific Research Applications
Biochemical Studies in Fungi
(Hatanaka et al., 1999) explored the presence of amino acids including 2-amino-6-hydroxy-4-hexynoic acid in the fruiting bodies of Amanita miculifera. These amino acids, with 2-hexynoic acid derivatives, are significant in understanding the biochemical properties of fungi.
Peptide Receptor Analysis
(Sasaki et al., 1988) investigated the complexation of 2-amino-4-hexynoic acid with transition metal carbonyl derivatives. This research aids in the detection of peptide-receptor interactions, offering an alternative to traditional radiolabeling techniques.
Inhibition of Tetrapyrrole Biosynthesis in Plants
(Elich & Lagarias, 1988) discussed the role of 4-amino-5-hexynoic acid as an inhibitor of phytochrome and chlorophyll synthesis in plants. This research is vital in understanding plant growth and development processes.
Synthesis of L-2-amino-4-hexynoic Acid
(Sasaki et al., 2009) described the synthesis of L-2-amino-4-hexynoic acid, a precursor for highly tritium labeled norleucine-containing peptides. This synthesis is crucial for studies in peptide chemistry.
Functionalization of Hydroxyethyl Cellulose
(Eissa et al., 2012) demonstrated a method for modifying hydroxyethyl cellulose using 5-hexynoic acid. This research contributes to advancements in materials science, particularly in the creation of functional polymers.
Esterification Reactions
(Hosney & Mustafa, 2020) investigated the esterification of oleic acid and 2-ethyl hexanol. This research is significant in the field of chemical engineering, particularly in the production of non-phthalate plasticizers.
Schiff's Bases for Corrosion
Inhibition(Gupta et al., 2016) focused on Schiff's bases derived from lysine and various aldehydes, including 2-amino-6-hexenoic acid derivatives, as corrosion inhibitors for mild steel. This application is crucial in industrial corrosion prevention.
Catalytic Esterification in Supercritical Carbon Dioxide
(Ghaziaskar et al., 2006) studied the catalytic esterification of 2-ethylhexanoic acid, exploring the effects of various factors like temperature and pressure. This research contributes to the understanding of reaction kinetics in supercritical fluids.
Antimicrobial Films for Food Packaging
(El Fawal et al., 2020) discussed creating antimicrobial films using hydroxyethylcellulose and ZnO for food packaging, a critical development in food safety and preservation.
Cyclization of Hexynoic Acid
(Hylden et al., 2011) explored the cyclization of 5-hexynoic acid to produce 3-alkoxy-2-cyclohexenones. This research is important in organic chemistry, particularly in the synthesis of complex molecules.
Amino Acids in Mushrooms
(Niimura & Hatanaka, 1974) discovered 2-amino-3-hydroxyhex-4-ynoic acid in Tricholomopsis rutilans mushrooms. This finding contributes to the knowledge of natural products in fungi.
Synthesis and Teratogenic Activity Study
(Hauck et al., 1990) investigated the asymmetric synthesis and teratogenic activity of 2-ethylhexanoic acid, a metabolite of a plasticizer. This study is significant in understanding the biological effects of industrial chemicals.
Acrylic Acid Recovery from Industrial Wastewater
(Ahmad et al., 2014) proposed a method for recovering acrylic acid from industrial wastewater via esterification with 2-ethyl hexanol. Thisresearch is vital for environmental management and industrial waste reduction.
Safety and Hazards
2-Hexynoic acid is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 2-Hexynoic acid are not detailed in the search results, it’s worth noting that carboxylic acids like 2-Hexynoic acid are widely used in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes, suggesting potential areas of future research and application .
properties
IUPAC Name |
hex-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYAUBWOTZJUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314889 | |
Record name | 2-Hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
764-33-0 | |
Record name | 2-Hexynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 764-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.